(R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
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Overview
Description
®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is a chemical compound with a complex structure that includes a hexahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of geranyl pyrophosphate, which is a precursor in the biosynthesis of terpenes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of natural precursors from plant sources, followed by chemical modification. For example, limonene, a naturally occurring monoterpene, can be used as a starting material . The industrial process would typically involve large-scale extraction, purification, and chemical transformation steps to produce the final compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural products makes it a useful tool for probing biological systems.
Medicine
In medicine, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.
Industry
In industry, this compound can be used in the production of fragrances and flavors. Its pleasant aroma and stability make it a desirable ingredient in consumer products.
Mechanism of Action
The mechanism of action of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Limonene: A naturally occurring monoterpene with a similar structure.
Geranyl pyrophosphate: A precursor in the biosynthesis of terpenes.
Uniqueness
®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.
Properties
Molecular Formula |
C13H18O |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
(7R)-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h11H,1,3-8H2,2H3/t11-/m1/s1 |
InChI Key |
GXAKHILLTZKAIQ-LLVKDONJSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2=C(C1)C(=O)CCC2 |
Canonical SMILES |
CC(=C)C1CCC2=C(C1)C(=O)CCC2 |
Origin of Product |
United States |
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